[1,2,4]triazolo[4,3-c]pyrimidin-3-amine
Description
Historical Perspectives and Evolution of Triazolopyrimidine Chemistry
The exploration of triazolopyrimidine chemistry has a rich history, with initial syntheses dating back several decades. Early methodologies for creating the fused ring system often involved the cyclization of a triazole ring onto a pre-existing pyrimidine (B1678525) structure or vice versa. rjpbr.com A significant development in this field was the discovery of the Dimroth rearrangement, a process that allows for the conversion of certain triazolopyrimidine isomers into their more thermodynamically stable counterparts. eurekaselect.com This reaction has been a crucial tool for accessing a wider variety of triazolopyrimidine derivatives. Over the years, synthetic strategies have been refined and expanded, with modern techniques such as multicomponent reactions and metal-catalyzed cross-couplings enabling more efficient and diverse production of these scaffolds. nih.govnih.gov The continuous optimization of synthetic protocols, including methods like aza-Wittig reactions and [3+2] cycloaddition reactions, has further broadened the accessibility of these complex molecules. nih.gov
Significance of therjpbr.comacs.orgresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine Core in Medicinal and Synthetic Chemistry Research
The rjpbr.comacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine scaffold, and specifically its 3-amino substituted variant, holds a privileged position in medicinal chemistry. researchgate.netbenthamscience.com Its structural resemblance to purines allows it to interact with biological targets that recognize these natural heterocycles. nih.gov This has led to the exploration of rjpbr.comacs.orgresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives for a wide range of potential therapeutic applications.
The versatility of this core structure allows for extensive chemical modifications at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it a valuable template for the design of new bioactive molecules. upi.eduresearchgate.net In synthetic chemistry, the rjpbr.comacs.orgresearchgate.nettriazolo[4,3-c]pyrimidine ring system presents an interesting and challenging target, driving the development of novel synthetic methodologies. The synthesis of this specific isomer can be achieved by the cyclization of a triazole ring onto a 4-hydrazinopyrimidine ring. eurekaselect.com
The following table provides a summary of key research findings related to the biological activities of various triazolopyrimidine derivatives, highlighting the broad spectrum of their potential applications.
| Compound Class | Reported Biological Activities | References |
| Triazolopyrimidine Derivatives | Anticancer, Anti-inflammatory, Antibacterial, Antifungal, Antiviral, Anti-tuberculosis, Anti-malarial | rjpbr.comresearchgate.netnih.gov |
| rjpbr.comacs.orgresearchgate.netTriazolo[1,5-a]pyrimidines | Tubulin Inhibition (Anticancer) | acs.org |
| rjpbr.comacs.orgresearchgate.netTriazolo[4,3-a]pyrimidines | Antiproliferative against breast cancer cell lines (MCF-7, MDA-MB-231) | nih.govresearchgate.net |
| rjpbr.comacs.orgresearchgate.netTriazolo[4,3-a]pyrazine Derivatives | Dual c-Met/VEGFR-2 Kinase Inhibition (Anticancer) | nih.gov |
| rjpbr.comacs.orgresearchgate.netTriazolo[1,5-a]pyrimidine Indole (B1671886) Derivatives | Anticancer via suppression of ERK signaling pathway | nih.gov |
Current Research Landscape and Emerging Trends forrjpbr.comacs.orgresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine Derivatives
The current research landscape for triazolopyrimidines, including the rjpbr.comacs.orgresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine scaffold, is vibrant and expanding. nih.govbenthamdirect.com A significant trend is the use of this core as a building block for the creation of more complex molecular architectures through techniques like molecular hybridization. nih.gov This involves combining the triazolopyrimidine moiety with other pharmacologically active fragments to develop novel compounds with potentially enhanced or dual activities.
Recent studies have focused on the synthesis and evaluation of derivatives with diverse substituents to probe structure-activity relationships (SAR). For instance, research on rjpbr.comacs.orgresearchgate.nettriazolo[4,3-a]pyrimidines has demonstrated that the nature of substituents on the pyrimidine and triazole rings can significantly influence their antiproliferative activity. nih.gov Furthermore, there is a growing interest in exploring the potential of these compounds as ligands for metal complexes, which could lead to new therapeutic agents with unique mechanisms of action. nih.gov The development of efficient, one-pot, and multicomponent synthetic strategies remains a key focus, aiming to streamline the production of these valuable compounds for further biological evaluation. nih.govresearchgate.net
Structure
3D Structure
Properties
CAS No. |
859765-68-7 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidin-3-amine |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H,(H2,6,9) |
InChI Key |
HEQAPJIMOPCOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NN=C2N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Triazolo 4,3 C Pyrimidin 3 Amine and Its Analogs
Classical Synthetic Approaches to thenih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine Ring System
Traditional methods for constructing the nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine core often involve multi-step sequences and cyclocondensation reactions. These established routes provide a reliable foundation for accessing a variety of substituted analogs.
Multi-Step Reaction Sequences and Intermediate Derivatization
The synthesis of the nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine ring system can be achieved through the annulation of a 1,2,4-triazole (B32235) ring onto a pre-existing pyrimidine (B1678525) structure. researchgate.net A common strategy involves the use of 4-hydrazinopyrimidines as key intermediates. eurekaselect.com These intermediates can be prepared from corresponding pyrimidine precursors and subsequently cyclized to form the desired triazole ring.
Another classical approach involves the Dimroth rearrangement of the isomeric nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine system. nih.gov This rearrangement, often conducted under acidic or basic conditions, provides a pathway to the more thermodynamically stable nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine, but highlights the chemical transformations possible within this heterocyclic family. eurekaselect.comnih.gov
The derivatization of intermediates is a powerful tool for introducing molecular diversity. For instance, the reaction of 3,5-diamino-1-R-1,2,4-triazoles with β-keto esters can lead to the formation of N-(5-amino-1-R-1,2,4-triazol-3-yl)-substituted enaminoesters, which can then undergo further transformations depending on the reaction conditions. researchgate.net
Cyclocondensation Reactions in the Synthesis ofnih.govnih.govnih.govtriazolo[4,3-c]pyrimidines
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines, these reactions typically involve the condensation of a binucleophilic species with a dielectrophilic partner to form the fused ring system.
One such method is the reaction of 2-hydrazinopyrimidines with acylating agents, which can be used to prepare various derivatives of the s-triazolo[4,3-a]pyrimidine system. researchgate.net While this leads to the isomeric system, it demonstrates the principle of cyclocondensation in this chemical space. The reaction of isoflavones with 3-amino-1,2,4-triazole or 3-amino-5-hydroxy-1,2,4-triazole in DMSO is another example of a cyclocondensation approach to synthesize nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines. researchgate.net
Novel and Sustainable Synthetic Routes fornih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. This has led to the emergence of one-pot syntheses, catalyst-mediated reactions, and the application of green chemistry principles in the production of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives.
One-Pot Synthesis Strategies for Enhanced Efficiency
One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. A notable example is the three-component synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.govmdpi.com This method allows for the direct construction of the fused heterocyclic system in good to excellent yields. nih.govmdpi.com
Another efficient one-pot approach involves the reaction of 2-hydrazinopyridine (B147025) with substituted aromatic aldehydes at room temperature, providing a practical route to nih.govnih.govnih.govtriazolo[4,3-a]pyridines, a related class of fused heterocycles. rsc.org The implementation of one-pot procedures for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has also been described, showcasing the broad applicability of this strategy in triazole chemistry. nih.gov
Catalyst-Mediated Synthesis ofnih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amines
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. Various catalytic systems have been employed for the synthesis of triazolopyrimidine derivatives.
For instance, p-toluenesulfonic acid has been used as a catalyst in a one-pot, four-component synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives in water. nih.gov Palladium catalysis has been utilized for the addition of hydrazides to 2-chloropyridine, a key step in a convenient synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyridines. organic-chemistry.org Furthermore, ceric ammonium (B1175870) nitrate (B79036) has been shown to catalyze the oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol, an environmentally benign reaction medium. organic-chemistry.org
The use of agar-entrapped DABCO2(Cl)2 as a catalyst for the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines has also been reported. researchgate.net Additionally, copper-catalyzed reactions, such as the synthesis of 1,2,4-triazolo[1,5-a]pyridines from 2-aminopyridine (B139424) and nitriles, have been developed. mdpi.com
Green Chemistry Principles in the Synthesis ofnih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amines
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds, including nih.govnih.govnih.govtriazolo[4,3-c]pyrimidines.
The use of water as a solvent in the p-toluenesulfonic acid-catalyzed synthesis of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives is a prime example of a green synthetic approach. nih.gov The development of catalyst-free and additive-free methods, such as the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines, further exemplifies the trend towards more sustainable chemistry. researchgate.net
Mechanistic Insights into the Formation of theorganic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine Core
The formation of the bicyclic organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidine ring system is a process of significant chemical interest. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of desired isomers. This section explores the proposed mechanisms for the key synthetic steps involved in constructing the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine core.
Proposed Reaction Mechanisms for Key Synthetic Steps
The synthesis of the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidine core typically proceeds through the annulation of a 1,2,4-triazole ring onto a pre-existing pyrimidine structure. A common and effective strategy involves the use of a 4-hydrazinopyrimidine derivative as a key starting material. The formation of the triazole ring is then achieved by reacting the hydrazinyl group with a reagent that provides the final carbon atom of the triazole ring.
One of the most plausible mechanisms for the synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine involves the reaction of 4-hydrazinopyrimidine with cyanogen (B1215507) bromide or a similar cyanating agent. The proposed mechanism can be broken down into the following key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group of 4-hydrazinopyrimidine on the electrophilic carbon atom of cyanogen bromide. This step results in the formation of a N-cyano-N'-pyrimidinylhydrazinium bromide intermediate.
Deprotonation and Tautomerization: The intermediate is then deprotonated, likely by a weak base present in the reaction mixture or by another molecule of the starting hydrazine (B178648), to yield a neutral N-cyano-N'-pyrimidinylhydrazine. This species can exist in equilibrium with its tautomeric form, a substituted carbodiimide.
Intramolecular Cyclization: The crucial ring-forming step involves an intramolecular nucleophilic attack. The endocyclic nitrogen atom at position 3 of the pyrimidine ring attacks the electrophilic carbon of the cyano group. This cyclization is favored due to the formation of a stable, fused five-membered ring.
Aromatization: The resulting cyclized intermediate undergoes a final proton transfer or tautomerization step to achieve the aromatic and stable organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine structure.
A similar mechanistic pathway is proposed for the synthesis of analogous structures, such as organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]quinazolines, which are formed from 4-hydrazinoquinazolines. In these cases, the initial acylation of the hydrazine moiety by a suitable reagent, such as diethyl oxalate, is followed by a dehydrative cyclization to form the triazole ring. researchgate.net
An alternative approach leading to the 3-amino functionality involves the use of thiosemicarbazide (B42300) derivatives. For instance, an electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates has been reported to yield 3-amino- organic-chemistry.orgresearchgate.netnih.gov-triazolo[4,3-a]pyridines. organic-chemistry.org A similar strategy could potentially be applied to 4-hydrazinopyrimidines to afford the desired organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine. The mechanism for such a reaction would likely involve the initial formation of a pyrimidin-4-yl-thiosemicarbazide, followed by an oxidative cyclization with the extrusion of a sulfur species.
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack of 4-hydrazinopyrimidine on cyanogen bromide. | N-cyano-N'-pyrimidinylhydrazinium bromide |
| 2 | Deprotonation and tautomerization. | N-cyano-N'-pyrimidinylhydrazine / Substituted carbodiimide |
| 3 | Intramolecular cyclization via attack of the pyrimidine N-3. | Dihydro-triazolopyrimidine intermediate |
| 4 | Aromatization to the final product. | organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine |
Stereoselectivity and Regioselectivity inorganic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine Synthesis
Regioselectivity:
The regioselectivity in the synthesis of triazolopyrimidines is a critical aspect, as different isomers with distinct physical, chemical, and biological properties can be formed. The fusion of a 1,2,4-triazole ring to a pyrimidine can result in several isomers, including organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidine, organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidine, and organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-c]pyrimidine.
The primary determinant of regioselectivity in the annulation of a triazole ring onto a pyrimidine core is the position of the hydrazinyl substituent on the pyrimidine ring.
Formation of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidine: The synthesis of the organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidine scaffold is achieved by starting with a 4-hydrazinopyrimidine . The subsequent cyclization to form the triazole ring occurs between the hydrazinyl group and the nitrogen atom at position 3 of the pyrimidine ring.
Formation of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidine: In contrast, the more commonly synthesized organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidine isomer is obtained when the starting material is a 2-hydrazinopyrimidine . In this case, the cyclization takes place between the hydrazinyl group and the nitrogen at position 1 of the pyrimidine ring.
Therefore, the regiochemical outcome of the synthesis is largely controlled by the choice of the starting pyrimidine derivative. It is worth noting that under certain conditions, such as in the presence of strong acids or bases, rearrangements of the triazolopyrimidine skeleton can occur. For example, the Dimroth rearrangement can convert a organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidine into the more thermodynamically stable organic-chemistry.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidine isomer. nih.gov However, such rearrangements are less commonly reported for the [4,3-c] isomer.
| Starting Material | Resulting Isomer | Rationale |
| 4-Hydrazinopyrimidine | organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidine | Cyclization involves the N-3 of the pyrimidine ring. |
| 2-Hydrazinopyrimidine | organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-a]pyrimidine | Cyclization involves the N-1 of the pyrimidine ring. |
Stereoselectivity:
The synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine, in its unsubstituted form, does not involve the formation of any new chiral centers. Therefore, issues of stereoselectivity are not relevant in this specific case.
However, if the pyrimidine ring or the substituents involved in the synthesis are chiral, or if the reaction conditions introduce chirality, then stereoselectivity would become an important consideration. For instance, the synthesis of substituted chiral analogs of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine would require stereoselective synthetic methods to control the configuration of the newly formed stereocenters. To date, there is a lack of specific literature focusing on the stereoselective synthesis of organic-chemistry.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidin-3-amine analogs. General principles of asymmetric synthesis, such as the use of chiral catalysts, auxiliaries, or starting materials, would be applicable in such cases.
Chemical Transformations and Derivatization Of 1 2 Triazolo 4,3 C Pyrimidin 3 Amine
Functionalization at Exocyclic Amine and Ring Nitrogen Positions
The exocyclic amino group at the 3-position and the nitrogen atoms within the bicyclic core of nih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidin-3-amine are primary sites for functionalization, enabling the synthesis of a wide array of derivatives with tailored properties.
The exocyclic primary amine is a versatile handle for introducing various substituents through well-established amine chemistry. Acylation reactions with acyl chlorides or anhydrides can be employed to introduce amide functionalities. Similarly, the formation of Schiff bases through condensation with aldehydes and ketones is a feasible pathway to generate imine derivatives. These reactions are commonly observed in related 3-amino-1,2,4-triazole systems and are anticipated to proceed readily with the title compound.
Alkylation of the exocyclic amine can also be achieved, though the potential for competitive alkylation at the ring nitrogen atoms exists. Studies on related 3-amino-1,2,4-triazoles have shown that alkylation can sometimes lead to a mixture of products, with substitution occurring at both the exocyclic amine and the N1, N2, or N4 positions of the triazole ring. The regioselectivity of these reactions is often influenced by the nature of the alkylating agent and the reaction conditions.
Electrophilic and Nucleophilic Substitution Reactions on thenih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidine Core
The electron-rich nature of the nih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidine ring system makes it susceptible to electrophilic attack. However, the inherent reactivity of this scaffold is dominated by a characteristic rearrangement known as the Dimroth rearrangement.
The nih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidine system is the kinetically favored product in many syntheses, but it can readily isomerize to the thermodynamically more stable nih.govtandfonline.comacs.orgtriazolo[1,5-c]pyrimidine isomer. This transformation is a prime example of a nucleophilic substitution reaction, proceeding through a ring-opening and ring-closing mechanism. The rearrangement can be facilitated by acidic or basic conditions, as well as by the presence of certain substituents on the pyrimidine (B1678525) ring. The driving force for this rearrangement is the formation of the more stable aromatic system of the [1,5-c] isomer.
While the Dimroth rearrangement is the most prominent reaction, other electrophilic substitutions on the pyrimidine ring are theoretically possible. Based on the electronic distribution in the pyrimidine ring, the C5 position is generally the most susceptible to electrophilic attack. However, the facile isomerization to the [1,5-c] system often complicates or precludes other substitution reactions on the [4,3-c] core.
Heterocyclic Annulation and Fusion Reactions Involvingnih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidin-3-amine
The bifunctional nature of nih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidin-3-amine, possessing both a nucleophilic exocyclic amine and reactive ring nitrogens, makes it a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems.
One of the key strategies for building additional rings onto the nih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidine scaffold involves condensation reactions with bifunctional reagents. For instance, the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of nih.govtandfonline.comacs.orgtriazolo[1,5-a]pyrimidines. This type of reaction, when applied to nih.govtandfonline.comacs.orgtriazolo[4,3-c]pyrimidin-3-amine, could potentially lead to the formation of novel tetracyclic systems, although such reactions are often accompanied by the Dimroth rearrangement to the more stable [1,5-c] isomeric core.
Computational and Theoretical Studies On 1 2 Triazolo 4,3 C Pyrimidin 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine scaffold, these calculations provide insights into its electronic structure, stability, and reactivity. While specific studies on the 3-amino substituted derivative are limited, research on the parent nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine and related isomers offers valuable information.
Studies on isomers such as nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3-amine have utilized Density Functional Theory (DFT) methods, like B3LYP with a 6-311G(2d,2p) basis set, to analyze the molecular structure and vibrational spectra. mdpi.com Such calculations help in understanding the stability of the molecule, which for nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridin-3-amine is enhanced by intermolecular N–H⋯N hydrogen bonds. mdpi.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energies of these orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's kinetic stability and chemical reactivity. For instance, in a study on 1,2,3-triazolo[4,5-d]pyrimidine hybrids, DFT calculations at the B3LYP/6-31+G* level were used to determine properties like HOMO-LUMO energy gap, chemical hardness, and chemical potential, which were then correlated with their anti-gastric cancer activity. nih.gov
The presence of an amino group at the 3-position of the nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine ring is expected to significantly influence its electronic properties. The amino group, being an electron-donating group, would likely raise the energy of the HOMO, potentially making the molecule more reactive and a better electron donor in interactions with biological targets. Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies to investigate charge delocalization and the stability arising from hyperconjugative interactions. mdpi.com
Molecular Docking Investigations ofnih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine Derivatives with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Protein-Ligand Interaction Analysis and Binding Affinity Prediction
Derivatives of the triazolopyrimidine scaffold have been the subject of numerous molecular docking studies against various biological targets. For example, novel pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[3,4-c]pyrimidine derivatives have been docked into the active site of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for antimicrobial and anticancer agents. nih.gov Similarly, pyrazolo[4,3-e] nih.govresearchgate.netmdpi.comtriazolo[1,5-c]pyrimidine derivatives were investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial protein in cell cycle regulation. researchgate.netrsc.org The docking simulations for these compounds revealed key hydrogen bonding interactions with amino acid residues like Leu83 in the CDK2 active site, which are essential for their inhibitory activity. researchgate.netrsc.org
In another study, nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrazine derivatives were designed as dual c-Met/VEGFR-2 inhibitors. nih.gov Molecular docking and molecular dynamics simulations indicated that the lead compounds could bind effectively to both c-Met and VEGFR-2 proteins, mimicking the binding mode of the known inhibitor foretinib. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a critical parameter predicted by these studies. For instance, in a study of 1,2,3-triazolo[4,5-d]pyrimidine hybrids against a gastric cancer cell line, the compound with the lowest binding affinity (-8.40 kcal/mol) was identified as having the best potential inhibitory activity. nih.gov
Conformational Analysis ofnih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine in Binding Pockets
The conformation of a ligand within a protein's binding pocket is a determining factor for its biological activity. Conformational analysis, often performed as part of molecular docking and molecular dynamics simulations, helps in understanding the spatial arrangement of the ligand that leads to the most stable interaction. For triazole-based radioligands targeting the P2X7 receptor, conformational and rotational changes were studied using NMR and ab initio calculations, providing insights into their dynamic behavior. acs.org
The planarity of the nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine ring system is a key feature, but the substituents on the ring can have rotatable bonds, leading to different conformations. The preferred conformation in the binding pocket is one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking) and minimizes steric clashes with the protein residues. For example, docking studies on thieno[2,3-d] nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines against EGFR and PI3K revealed the specific interactions and conformations that contribute to their anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling fornih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are important for their biological effect.
A QSAR study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs as inhibitors of Plasmodium falciparum utilized various machine learning algorithms to build predictive models. mdpi.com Molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, and hydrophobic), were calculated for a dataset of 125 compounds. mdpi.com Through recursive feature elimination, the most significant descriptors were selected to construct the QSAR models. mdpi.com The resulting equations, such as the one derived from multiple linear regression, provide a quantitative link between these descriptors and the biological activity (pIC50). mdpi.com
For 1,2,3-triazolo[4,5-d]pyrimidine hybrids, QSAR models were developed using multiple linear regression, partial least squares, and artificial neural networks to predict their anti-gastric cancer activity. nih.gov The models were built using quantum chemical descriptors, highlighting the synergy between quantum mechanics and QSAR. nih.gov Such models can guide the optimization of the nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine scaffold by suggesting modifications that would enhance the desired activity.
In Silico Screening and Virtual Library Design fornih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine Scaffolds
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery.
Virtual libraries of compounds based on the nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine scaffold can be designed by systematically modifying the core structure with various substituents at different positions. These libraries can then be screened against a specific protein target using molecular docking. For example, a library of protease-inhibitor-like compounds was screened against the SARS-CoV-2 main protease, leading to the identification of potent inhibitors with a nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-7-one core. nih.gov
The design of these virtual libraries can be guided by the insights gained from QSAR studies and known structure-activity relationships. The nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold itself is considered a significant pharmacophore in drug discovery, with applications in developing anticancer, antimicrobial, and antiviral agents. ekb.eg The structural and electronic features of the nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidine system make it an attractive core for the design of new chemical entities with diverse therapeutic potential. The synthesis of novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold has also been guided by in silico studies, demonstrating the power of computational approaches in designing new molecules with good binding affinity to their target proteins. researchgate.net
Investigations into Biological Target Engagement and Molecular Mechanisms Of 1 2 Triazolo 4,3 C Pyrimidin 3 Amine Derivatives
Enzyme Inhibition Studies bynih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine Analogs
Studies into the enzymatic inhibition of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine analogs have primarily focused on their effects on kinases, a class of enzymes crucial for cell signaling.
Derivatives of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine have been specifically designed and synthesized as inhibitors of the Splenic tyrosine kinase (Syk) family. nih.gov Syk family kinases, which include Syk and the zeta-associated protein of 70 kDa (ZAP-70), are critical non-receptor protein tyrosine kinases that play essential roles in the activation of B-cells and T-cells, respectively, making them attractive targets for autoimmune diseases and allergic disorders. nih.gov
A series of these derivatives demonstrated significant inhibitory activity against both Syk and ZAP-70. The structure-activity relationship (SAR) studies indicated that modifications at various positions on the pyrimidine (B1678525) ring influence the inhibitory potency. For instance, a representative compound from this series, designated as 10d , exhibited potent inhibition of both kinases. nih.gov
Table 1: Kinase Inhibitory Activity of Representative nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine Derivative
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 10d | Syk | 16 |
| ZAP-70 | 8 |
Data sourced from a study on Syk family kinase inhibitors. nih.gov
The selectivity profile of these compounds highlights their potent action against these specific tyrosine kinases, suggesting their potential as targeted therapeutic agents. nih.gov
Currently, there is no specific information available in the reviewed literature regarding the inhibition of other key metabolic enzymes by nih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine derivatives. Research has been predominantly focused on their kinase inhibition profiles.
Receptor Binding Affinity and Ligand-Receptor Interactions
Based on the available scientific literature, there are no specific studies detailing the receptor binding affinity or ligand-receptor interactions for derivatives of the nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine scaffold.
Modulation of Cellular Signaling Pathways bynih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine Derivatives
The biological effects of these compounds are a direct consequence of their enzyme inhibitory action, leading to the modulation of specific intracellular signaling cascades.
There is no information available in the current scientific literature to suggest that nih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine derivatives are involved in the inhibition of the Wnt signaling pathway.
The primary mechanism of action for nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine derivatives involves the disruption of signaling pathways dependent on Syk family kinases. nih.gov By inhibiting Syk and ZAP-70, these compounds interfere with the immune response signaling in B-cells and T-cells. nih.gov
This inhibitory action has been shown to have downstream effects on cellular functions. Specifically, representative compounds were found to suppress the production of Interleukin-2 (IL-2) in peripheral blood mononuclear cells (PBMCs) and in whole blood assays. nih.gov IL-2 is a cytokine that plays a crucial role in the proliferation and differentiation of T-cells, and its suppression is a key indicator of immunosuppressive activity. nih.gov
Table 2: Effect of a Representative nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine Derivative on IL-2 Production
| Compound | Assay Type | IL-2 Inhibition IC₅₀ (nM) |
|---|---|---|
| 10d | PBMC | 110 |
| Whole Blood | 700 |
Data sourced from a study on Syk family kinase inhibitors. nih.gov
These findings confirm that the kinase inhibition observed in enzymatic assays translates to a functional cellular response, modulating key intracellular signaling cascades involved in the immune response. nih.gov
In Vitro Cellular Activity Profiling and Mode of Action Analysis
The exploration of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine derivatives has revealed significant insights into their interactions at the cellular level. This section details the in vitro activity of these compounds, focusing on their effects on cancer cell lines, their ability to induce programmed cell death and modulate the cell cycle, and their impact on crucial molecular pathways.
Effects on Cell Line Growth and Proliferation in Specified Cell Models
Derivatives of the nih.govnih.govnih.govtriazolo[4,3-c]pyrimidine scaffold have demonstrated notable antiproliferative activity against a variety of human cancer cell lines. These studies are crucial for understanding the structure-activity relationships that govern their cytotoxic potential.
A series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their antitumor activities against the human breast cancer cell lines MDA-MB-231 and MCF-7. nih.gov Among the synthesized compounds, some displayed significant antitumor activity, with IC50 values of 17.83 μM against MDA-MB-231 and 19.73 μM against MCF-7 cells, which were comparable to the reference drug Cisplatin. nih.gov
In another study, new nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives were prepared and tested for their in vitro antiproliferative activity against Bel-7402 and HT-1080 cancer cell lines. researchgate.net A number of these compounds exhibited marked antiproliferative effects, with some showing activity superior to that of cisplatin. researchgate.net Specifically, one of the most active compounds displayed IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively. scilit.com
Furthermore, a series of nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were designed and their antiproliferative activities were tested against MGC-803 (gastric cancer), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) cell lines. nih.govmdpi.com One particular compound, H12, showed the most potent activity with IC50 values of 9.47, 9.58, and 13.1 μM against MGC-803, HCT-116, and MCF-7 cells, respectively, proving more potent than the positive control, 5-Fu. nih.govmdpi.com
Additionally, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against MCF-7, HepG-2 (hepatocellular carcinoma), and HCT-116 cell lines. nih.gov Many of these compounds showed significant cytotoxic activities, particularly against MCF-7 and HCT-116 cells, with IC50 ranges of 45–97 nM and 6–99 nM, respectively. nih.govrsc.org
Table 1: Antiproliferative Activity of Selected nih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine Derivatives
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine | MDA-MB-231 | 17.83 | nih.gov |
| nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine | MCF-7 | 19.73 | nih.gov |
| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Bel-7402 | 12.3 | scilit.com |
| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | HT-1080 | 6.1 | scilit.com |
| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (H12) | MGC-803 | 9.47 | nih.govmdpi.com |
| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (H12) | HCT-116 | 9.58 | nih.govmdpi.com |
| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole (H12) | MCF-7 | 13.1 | nih.govmdpi.com |
| pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine | MCF-7 | 0.045 - 0.097 | nih.govrsc.org |
| pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine | HCT-116 | 0.006 - 0.099 | nih.govrsc.org |
Apoptosis Induction and Cell Cycle Modulation Mechanisms
A key mechanism through which nih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine derivatives exert their anticancer effects is by inducing apoptosis and disrupting the normal cell cycle progression in cancer cells.
For instance, a pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivative, compound 14, was found to induce apoptosis in HCT-116 cells by 41.55%, a 22-fold increase compared to the control. nih.gov This was accompanied by cell cycle arrest at the G0-G1 phase. nih.gov Similarly, a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivative, H12, was shown to induce apoptosis and cause G2/M phase arrest in MGC-803 cells. nih.govmdpi.com
Further investigation into the mode of action of a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivative revealed that it caused a significant increase in the G0/G1 phase cell population in A549 lung cancer cells, from 61.14% to 76.14%, and also induced late-stage apoptosis. nih.gov Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, which share a related heterocyclic core, also demonstrated a concentration-dependent increase in apoptotic cells in various cancer cell lines, including HeLa, HCT 116, PC-3, and BxPC-3. mdpi.com
Moreover, a nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivative was found to inhibit the cell cycle at the S phase in gastric cancer cell lines. nih.gov This body of evidence indicates that these compounds can trigger cell death through multiple checkpoints and phases of the cell cycle. nih.govnih.govnih.govmdpi.commdpi.comnih.gov
Analysis of Molecular Pathways Perturbed bynih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine Derivatives
The anticancer activity of nih.govnih.govnih.govtriazolo[4,3-c]pyrimidin-3-amine derivatives is often linked to their ability to interfere with critical molecular signaling pathways that regulate cell survival and proliferation.
One such pathway is the ERK signaling pathway. A study on a nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivative, H12, demonstrated that it significantly inhibited the phosphorylation levels of key proteins in this pathway, including ERK1/2, c-Raf, MEK1/2, and AKT in MGC-803 cells. nih.govmdpi.com
Another important target is the c-Met kinase. A series of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were designed as dual inhibitors of c-Met and VEGFR-2. nih.gov One compound from this series showed excellent inhibitory activity against c-Met with an IC50 of 26.00 nM and also inhibited VEGFR-2. nih.gov Western blot analysis confirmed its intervention in the intracellular c-Met signaling of A549 cells. nih.gov
Furthermore, some derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govrsc.org For example, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have shown significant inhibitory activity against CDK2/cyclin A2. nih.gov Molecular docking studies have further supported these findings, showing a good fit of these compounds into the active site of CDK2. nih.gov
Structure Activity Relationship Sar Studies Of 1 2 Triazolo 4,3 C Pyrimidin 3 Amine Analogs
Impact of Substituents on Biological Activity and Selectivity
The nature and position of substituents on the triazolopyrimidine core play a pivotal role in determining the biological activity and selectivity of these compounds. Studies on related isomers have demonstrated that modifications at various positions can significantly enhance potency and modulate selectivity towards different biological targets, including protein kinases and G-protein coupled receptors.
For instance, in a series of rsc.orgacs.orgacs.orgtriazolo[1,5-a]pyrimidine derivatives investigated as anticancer agents targeting tubulin polymerization, specific substitutions were found to be critical for high potency. acs.org A (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group at the 5-position was essential for potent activity. Furthermore, the presence of two fluoro atoms on the ortho positions of a phenyl ring attached to the core was necessary for optimal activity. At the para position of this phenyl ring, an oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxy group resulted in the best activity profile. acs.org
In the context of kinase inhibition, specifically targeting c-Met and VEGFR-2, derivatives of the related rsc.orgacs.orgacs.orgtriazolo[4,3-a]pyrazine scaffold have shown that the introduction of a fluorine atom on a phenoxy group can be favorable for antiproliferative activity. nih.gov Moreover, comparing compounds with and without a methyl substitution on the core revealed that the absence of the methyl group (R1 = H) led to higher antiproliferative activity against several cancer cell lines. nih.gov
The table below summarizes the impact of key substituents on the biological activity of triazolopyrimidine analogs based on published research.
| Scaffold | Target | Position of Substitution | Substituent | Impact on Activity |
| rsc.orgacs.orgacs.orgtriazolo[1,5-a]pyrimidine | Tubulin Polymerization | 5 | (1S)-2,2,2-trifluoro-1-methylethylamino | Increased potency acs.org |
| rsc.orgacs.orgacs.orgtriazolo[1,5-a]pyrimidine | Tubulin Polymerization | Phenyl at C6 (ortho) | Fluoro | Essential for optimal activity acs.org |
| rsc.orgacs.orgacs.orgtriazolo[1,5-a]pyrimidine | Tubulin Polymerization | Phenyl at C6 (para) | -O-(CH2)3-Alkylamino/OH | Optimal activity acs.org |
| rsc.orgacs.orgacs.orgtriazolo[4,3-a]pyrazine | c-Met/VEGFR-2 | Phenoxy group | Fluoro | Favorable for antiproliferative activity nih.gov |
| rsc.orgacs.orgacs.orgtriazolo[4,3-a]pyrazine | c-Met/VEGFR-2 | Core | Methyl | Decreased antiproliferative activity nih.gov |
These findings suggest that for rsc.orgacs.orgacs.orgtriazolo[4,3-c]pyrimidin-3-amine analogs, careful selection of substituents on both the pyrimidine (B1678525) and triazole rings, as well as on any appended aryl groups, will be crucial for achieving desired biological effects and selectivity.
Identification of Key Pharmacophoric Features for Target Engagement
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the triazolopyrimidine class of compounds, the core heterocyclic system itself is a key pharmacophoric element, often acting as a bioisostere for the purine (B94841) ring system found in endogenous ligands like adenosine (B11128).
In the development of dual c-Met/VEGFR-2 inhibitors based on the rsc.orgacs.orgacs.orgtriazolo[4,3-a]pyrazine scaffold, the triazolopyrazine core was identified as an active pharmacophore that could improve the antitumor effect of the target compounds. nih.gov This suggests that the fused triazole and pyrimidine (or pyrazine) rings provide a critical scaffold for orienting other functional groups for optimal interaction with the kinase hinge region.
For P2X7 receptor antagonists, a rigid triazolo-piperidine arrangement has been proposed as the main pharmacophore. acs.org This highlights the importance of a rigidified structure to properly position key interaction motifs. Computational studies on pyrazolo[4,3-e] rsc.orgacs.orgacs.orgtriazolo[1,5-c]pyrimidine derivatives as adenosine receptor ligands further confirmed that the scaffold itself is a key pharmacophore, with substitutions at the 5-position driving the binding mode and selectivity. rsc.org
Based on these related structures, the key pharmacophoric features for rsc.orgacs.orgacs.orgtriazolo[4,3-c]pyrimidin-3-amine analogs likely include:
The rsc.orgacs.orgacs.orgtriazolo[4,3-c]pyrimidine core: Acts as a central scaffold and a potential purine isostere.
A hydrogen bond donor/acceptor network: The nitrogen atoms of the triazole and pyrimidine rings, along with the 3-amino group, can participate in crucial hydrogen bonding interactions with the target protein.
Specific substituent patterns: The type and placement of substituents will define the shape and electronic properties of the molecule, enabling it to fit into specific binding pockets and interact with key residues. For kinase inhibitors, for example, a group capable of interacting with the hinge region of the ATP binding site is often a critical feature.
Conformational Preferences and Their Influence on Structure-Activity Relationships
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The conformational preferences of rsc.orgacs.orgacs.orgtriazolo[4,3-c]pyrimidin-3-amine analogs, including the orientation of substituents and the planarity of the ring system, will significantly impact their SAR.
While specific conformational studies on the rsc.orgacs.orgacs.orgtriazolo[4,3-c]pyrimidine scaffold are scarce, research on related triazole-based ligands for the P2X7 receptor has highlighted the importance of conformational and rotational changes. acs.orgacs.org These studies, utilizing NMR and ab initio calculations, demonstrate that the flexibility and preferred conformations of these molecules are key determinants of their biological activity.
The Dimroth rearrangement itself, which involves the conversion of the [4,3-c] isomer to the [1,5-c] isomer, underscores the influence of conformational and electronic factors on the stability and, by extension, the potential biological activity of these compounds. benthamscience.com The presence of certain substituents can facilitate this rearrangement, indicating that the conformational landscape of these molecules is sensitive to their substitution pattern.
Advanced Spectroscopic and Structural Elucidation Methodologies For 1 2 Triazolo 4,3 C Pyrimidin 3 Amine
X-ray Crystallography for Solid-State Structure and Ligand-Protein Co-Crystal Characterization
Single Crystal X-ray Diffraction ofnih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine Derivatives
Research on halogen-containing nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine derivatives has demonstrated the power of SC-XRD in confirming their regiochemistry. researchgate.net For instance, various derivatives have been shown to crystallize in different crystal systems, including monoclinic, triclinic, and orthorhombic, with space groups such as P21/c, P-1, and Pbca. researchgate.net This highlights the influence of different substituents on the crystal packing.
A detailed study on a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, revealed that it crystallizes in the monoclinic system with the space group P21/n. mdpi.com The asymmetric unit was found to contain two molecules linked by N–H⋯N hydrogen bonds. mdpi.com Such hydrogen bonding is a crucial feature that stabilizes the crystal structure.
Table 1: Representative Crystallographic Data for nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidine and Related Derivatives
| Compound/Derivative | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| Halogen-containing nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyrimidines | Monoclinic, Triclinic, Orthorhombic | P21/c, P-1, Pbca, C12/c1 | Not specified | researchgate.net |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | Monoclinic | P21/n | a = 5.5666 Å, b = 12.6649 Å, c = 16.8190 Å, β = 99.434° | mdpi.com |
| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° | mdpi.com |
This table presents data for related compounds to illustrate typical crystallographic parameters for this class of heterocycles.
Co-Crystallization Studies with Biological Targets
Co-crystallization of a ligand with its biological target, typically a protein or enzyme, followed by X-ray diffraction analysis, provides invaluable information for structure-based drug design. This technique allows for the direct visualization of the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the ligand's affinity and selectivity.
While specific co-crystallization studies for nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine with biological targets are not extensively documented in publicly available literature, the broader class of triazolopyrimidines has been the subject of such investigations. For example, a patent for a triazolo[4,5-d]pyrimidine derivative, which acts as a platelet aggregation inhibitor, describes the formation of co-crystals with various co-former molecules. google.com These co-crystals can exhibit different crystallographic forms, which may influence properties like solubility and stability. google.com
Furthermore, docking studies, a computational precursor to co-crystallization, have been performed on related pyrazolo-[4,3-e] nih.govresearchgate.netmdpi.comtriazolopyrimidine derivatives with the Epidermal Growth Factor Receptor (EGFR), suggesting a binding mode at the ATP binding site. nih.gov Such computational insights can guide the design of co-crystallization experiments. The general approach for co-crystallization involves preparing a highly pure and concentrated solution of the target protein and the ligand, and then screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to find the optimal conditions for the growth of high-quality co-crystals suitable for X-ray diffraction analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine and its derivatives.
Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The FTIR spectrum of the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine shows a very broad and strong band in the range of 2700–3400 cm⁻¹, which is characteristic of N-H stretching vibrations involved in hydrogen bonding. nih.gov The N–H⋯N stretching vibration is specifically observed at 3153 cm⁻¹. nih.gov In-plane bending vibrations (δ(N–H⋯N)) are seen around 1420 cm⁻¹, while out-of-plane bending vibrations (γ(N–H⋯N)) appear in the 800–900 cm⁻¹ region. nih.gov
Table 2: Characteristic Infrared (IR) Absorption Bands for Triazolopyrimidine-related Structures
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 2700–3400 | ν(N-H) | Amine (involved in H-bonding) | nih.gov |
| 3153 | ν(N–H⋯N) | N-H stretch | nih.gov |
| 1420 | δ(N–H⋯N) | N-H in-plane bend | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy molecular orbitals (typically LUMO). The UV-Vis absorption spectrum of 3-amino-1,2,4-triazole, a core component of the title compound, has been documented. researchgate.net Studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine have shown that the electronic absorption and luminescence spectra can be analyzed to understand the singlet and triplet electron energies, as well as the HOMO and LUMO energy levels. nih.govmdpi.com The Stokes shifts, which are the difference in energy between the absorption and emission maxima, were determined to be 9410 cm⁻¹ for the triazole ring and 7625 cm⁻¹ for the pyridine (B92270) ring in this related compound. nih.govnih.gov
Table 3: UV-Vis Spectroscopic Data for Related Triazole Compounds
| Compound | Solvent | λmax (nm) | Electronic Transition | Reference |
|---|---|---|---|---|
| 3-amino-1,2,4-triazole | Not specified | Not specified | Not specified | researchgate.net |
This spectroscopic data is crucial for confirming the identity and purity of synthesized nih.govresearchgate.netmdpi.comtriazolo[4,3-c]pyrimidin-3-amine and for studying its electronic properties, which are relevant to its potential applications.
1 2 Triazolo 4,3 C Pyrimidin 3 Amine As a Scaffold in Drug Discovery Lead Optimization
Evolution of theekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine Scaffold as a Privileged Structure
The broader family of triazolopyrimidines is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to their ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. Isomers like ekb.eggoogle.comnih.govtriazolo[1,5-a]pyrimidines and ekb.eggoogle.comnih.govtriazolo[4,3-a]pyrimidines have been extensively studied and incorporated into molecules targeting kinases, G-protein coupled receptors, and various enzymes. google.com
The specific isomer, ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine, has more recently been identified as a valuable core structure. Its utility has been highlighted in the development of inhibitors for crucial cellular signaling pathways implicated in diseases like cancer. Notably, derivatives of this scaffold have been synthesized and investigated as inhibitors of the Wnt signaling pathway, a critical pathway involved in cell fate, proliferation, and differentiation, which is often dysregulated in cancer. google.com
Furthermore, the versatility of this scaffold is demonstrated by its incorporation into more complex fused systems. For instance, a 7-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-pyrazolo[4,3-e] ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine derivative was identified as a potent inhibitor of hepatocellular carcinoma (Hep-G2) and cervical carcinoma (Hela-S3) cell lines. ekb.eg This demonstrates that the ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidine core can serve as a foundational building block for creating potent and selective anticancer agents. ekb.eg
Strategies for Lead Compound Identification and Derivatization fromekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine
The identification of a lead compound is the crucial first step in a drug discovery campaign. For the ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine scaffold, lead compounds are typically identified through high-throughput screening of compound libraries against a specific biological target. Once a "hit" like the core amine is identified, it undergoes extensive derivatization to improve its potency, selectivity, and pharmacokinetic properties.
A common strategy for derivatization involves chemical modifications at the exocyclic amine and other available positions on the pyrimidine (B1678525) ring. Patent literature describes the synthesis of a series of derivatives aimed at inhibiting the Wnt signaling pathway. google.com The synthetic approach generally involves coupling various substituted moieties to the core structure. For example, the amine group can be functionalized with substituted benzyl (B1604629) groups or other heterocyclic fragments, while the pyrimidine ring can be substituted with groups like piperazinones. google.com
This systematic derivatization allows for the exploration of the structure-activity relationship (SAR), providing insights into which chemical features are essential for biological activity.
Table 1: Examples of Derivatized ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine Scaffolds This table is based on compounds described in patent literature for Wnt signaling pathway inhibition.
| Compound ID | Core Scaffold | Key Substituents | Target Pathway |
| Compound 104 | ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine | 3-(((2',3-dimethyl-[2,4'-bipyridyl]-5-yl)methyl)amino) | Wnt Signaling |
| Compound 107 | ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine | Unspecified derivatives for co-culture assay | Wnt Signaling |
Data sourced from patent WO2020125759A1. google.com
Rational Design Approaches for Developing Bioactiveekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine Derivatives
Rational drug design aims to create new medicines based on a known biological target. This approach is central to developing derivatives of the ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine scaffold.
One key strategy is structure-based drug design . Although detailed crystallographic data for this specific scaffold with its targets are not widely public, the design of derivatives often relies on computational modeling and docking studies with homologous proteins. For instance, the design of related ekb.eggoogle.comnih.govtriazolo[4,3-a]pyrazine derivatives as c-Met and VEGFR-2 inhibitors utilized molecular docking to predict how the compounds would bind to the kinase active site, guiding the synthesis of more potent analogues. nih.gov A similar approach can be applied to the ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidine core to optimize its interaction with targets like those in the Wnt pathway.
Another powerful strategy is molecular hybridization . This involves combining the ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidine scaffold with other known pharmacophores to create a new hybrid molecule with enhanced or novel activity. The development of pyrazolo-fused triazolopyrimidines is a prime example. ekb.eg By fusing a pyrazole (B372694) ring to the core scaffold, researchers created a more complex and rigid molecule that showed high potency against cancer cell lines. This strategy aims to occupy multiple binding sub-pockets within a target protein, thereby increasing affinity and selectivity.
The systematic exploration of substituents, as seen in the development of Wnt pathway inhibitors, is also a form of rational design. By introducing a variety of chemical groups (e.g., different aromatic rings, alkyl chains, and hydrogen-bonding moieties), chemists can fine-tune the electronic and steric properties of the molecule to achieve optimal target engagement. google.com
Table 2: Biological Activity of a Fused Pyrazolo[4,3-e] ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidine Derivative
| Compound | Structure | Tested Cell Lines | Activity |
| 7-(4-chlorophenyl)-N-(4-fluorophenyl)-7H-pyrazolo[4,3-e] ekb.eggoogle.comnih.govtriazolo[4,3-c]pyrimidin-3-amine | Fused Pyrazole and Triazolopyrimidine | Hep-G2 (Hepatocellular Carcinoma), Hela-S3 (Cervical Carcinoma) | Potent Inhibitor |
Data sourced from a review on pyrazolopyrimidines as anticancer agents. ekb.eg
Future Research Directions and Unexplored Avenues For 1 2 Triazolo 4,3 C Pyrimidin 3 Amine Chemistry
Exploration of Novel Biological Targets and Therapeutic Areas
The diverse biological activities reported for various triazolopyrimidine derivatives suggest that nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine and its analogs could be active against a wide range of biological targets, opening up new therapeutic avenues. researchgate.netrjpbr.combenthamdirect.com
Future pharmacological screening of a library of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives is a crucial first step. Such screening efforts could uncover novel biological activities and identify new lead compounds for various diseases. For instance, different substituted triazolopyrimidines have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netrjpbr.comnih.gov Specifically, derivatives of the related nih.govresearchgate.nettriazolo[1,5-a]pyrimidine scaffold have demonstrated potent anticancer activity against various cell lines, including breast, colon, and lung cancer. rsc.orgnih.govnih.gov
Furthermore, the structural similarity of the triazolopyrimidine core to purines suggests that these compounds could act as antagonists or agonists for purinergic receptors, or as inhibitors of enzymes that metabolize purines. nih.gov This opens up possibilities for developing treatments for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov For example, certain triazolopyrimidine derivatives have been investigated as potential treatments for Alzheimer's disease. nih.gov
A focused investigation into the activity of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives against kinases is also warranted. Many kinase inhibitors feature a heterocyclic core, and the triazolopyrimidine scaffold has been successfully utilized to develop potent inhibitors of kinases such as c-Met and VEGFR-2, which are important targets in cancer therapy. nih.gov The design of dual inhibitors that target multiple kinases simultaneously is a particularly promising strategy for overcoming drug resistance. nih.gov
Application of Machine Learning and AI innih.govresearchgate.netimist.matriazolo[4,3-c]pyrimidin-3-amine Research
The integration of machine learning (ML) and artificial intelligence (AI) can significantly accelerate the discovery and optimization of novel nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine-based drug candidates. These computational tools can be applied at various stages of the drug discovery pipeline, from target identification to lead optimization.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for predicting the biological activity of compounds based on their chemical structure. nih.gov By developing robust QSAR models for a series of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine analogs, researchers can prioritize the synthesis of compounds with the highest predicted potency. nih.govnih.gov These models can also provide insights into the key structural features that are important for biological activity. researchgate.net
Molecular docking simulations can be used to predict the binding mode of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives to their biological targets. nih.govresearchgate.net This information can guide the design of more potent and selective inhibitors. For example, docking studies have been used to understand the binding of triazolopyrimidine derivatives to the active site of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a key target for antimalarial drugs. nih.govnih.gov
Development of Advanced Synthetic Methodologies for Complex Analogs
The synthesis of a diverse library of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine analogs is essential for exploring their structure-activity relationships and identifying lead compounds. The development of advanced and efficient synthetic methodologies will be crucial for accessing novel and complex chemical structures.
Modern synthetic techniques, such as multicomponent reactions, offer a powerful approach for the rapid and efficient synthesis of triazolopyrimidine derivatives. nih.govnih.gov These one-pot reactions can generate complex molecules from simple starting materials in a single step, reducing the number of synthetic steps and purification procedures. nih.gov The use of environmentally friendly methods, such as ultrasound-assisted synthesis, can further improve the sustainability of these processes. nih.govacs.org
Combinatorial chemistry approaches can be employed to generate large libraries of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives for high-throughput screening. nih.gov Solution-phase parallel synthesis has been successfully used to create extensive libraries of related pyrazolo[1,5-a]pyrimidines. nih.gov The development of solid-phase synthesis methods for the nih.govresearchgate.nettriazolo[4,3-c]pyrimidine scaffold would further enhance the efficiency of library generation.
The synthesis of fused heterocyclic systems containing the nih.govresearchgate.nettriazolo[4,3-c]pyrimidine core could lead to the discovery of compounds with novel biological activities. nih.govsci-hub.se Various strategies for the synthesis of fused pyrimidines have been reported and could be adapted for this purpose. nih.govsci-hub.seresearchgate.net
Integration with Chemical Biology Tools for Deeper Mechanistic Understanding
To fully realize the therapeutic potential of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives, a deep understanding of their mechanism of action is required. The integration of chemical biology tools can provide valuable insights into how these compounds interact with their biological targets and modulate cellular pathways.
The development of chemical probes based on the nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine scaffold will be instrumental in identifying and validating their cellular targets. These probes, which can be tagged with reporter groups such as fluorophores or biotin, can be used in techniques like affinity chromatography and fluorescence microscopy to visualize the subcellular localization of the compounds and identify their binding partners.
Mechanism of action studies will be essential to elucidate the downstream effects of target engagement. Techniques such as Western blotting and gene expression profiling can be used to determine how nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine derivatives affect cellular signaling pathways. nih.gov For example, studies on related compounds have shown that they can induce apoptosis and cell cycle arrest in cancer cells. nih.gov
The use of radiolabeled analogs of nih.govresearchgate.nettriazolo[4,3-c]pyrimidin-3-amine can facilitate studies on their absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgacs.org This information is critical for optimizing the pharmacokinetic profile of lead compounds and ensuring their suitability for in vivo applications. Techniques like positron emission tomography (PET) imaging with radiolabeled ligands can also be used to visualize target engagement in living organisms. acs.orgacs.org
Q & A
Q. Basic Research Focus
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include N-H protons at δ 8.5–9.5 ppm and pyrimidine C-5/C-7 carbons at δ 150–160 ppm .
- X-ray crystallography : Crystallographic data (e.g., CCDC 1876881) confirm bond lengths and angles, resolving ambiguities in fused ring systems .
- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular formulas (e.g., [M+H]<sup>+</sup> for C₆H₆N₅: calc. 148.0622, obs. 148.0625) .
How do electronic and steric effects of substituents influence biological activity in triazolopyrimidine analogs?
Q. Advanced Research Focus
- Electron-withdrawing groups (EWGs) : Chlorine at C-6 enhances Topoisomerase II inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM for unsubstituted analogs) by increasing DNA intercalation .
- Bulky substituents : Aryl groups at C-3 improve adenosine A2A receptor binding (Ki = 0.3 nM) by occupying hydrophobic pockets .
- Amino groups : The 3-amine moiety is critical for kinase inhibition (e.g., IC₅₀ < 10 nM against CDK2) but requires protection (e.g., Boc groups) during synthesis to avoid side reactions .
How should researchers address contradictions in reported synthetic yields for triazolopyrimidines?
Data Contradiction Analysis
Discrepancies arise from:
- Solvent polarity : Acetonitrile yields 85% for Route A, while DMF drops to 60% due to byproduct formation .
- Catalyst purity : FeCl₃ with <5% Fe²⁺ impurities improves oxidation efficiency (85% vs. 65% with lower-grade reagents) .
- Isomerization during purification : Column chromatography with neutral alumina preserves [4,3-c] isomers, whereas silica gel accelerates Dimroth rearrangement .
What safety protocols are essential when handling this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
